1-Chlorobutane-d9
Overview
Description
1-Chlorobutane-d9 is a useful research compound. Its molecular formula is C4H9Cl and its molecular weight is 101.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1-Chlorobutane-d9 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. The deuterium labeling allows researchers to trace the compound’s interactions and transformations within biological systems. This compound interacts with various enzymes, proteins, and biomolecules, providing insights into the mechanisms of these interactions. For example, it can be used to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s deuterium labeling allows for precise tracking of its distribution and effects within cells. Studies have shown that this compound can affect cell membrane integrity and permeability, leading to changes in cellular function. Additionally, it may impact the expression of specific genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, altering their activity and function. For instance, this compound may inhibit or activate certain enzymes, leading to changes in metabolic flux and gene expression. The deuterium labeling provides a unique advantage in studying these interactions, as it allows for the differentiation between the labeled and unlabeled forms of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can be metabolized and degraded over time, leading to changes in its activity and interactions with biomolecules. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including changes in liver enzyme activity and oxidative stress. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites. These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s deuterium labeling allows for precise tracking of its localization and accumulation. Studies have shown that this compound can be taken up by cells and distributed to various subcellular compartments, including the cytoplasm and mitochondria. This transport and distribution are critical for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and biochemical reactions .
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,4-nonadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWCMGCRMGJXDK-YNSOAAEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745791 | |
Record name | 1-Chloro(~2~H_9_)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175540-76-8 | |
Record name | 1-Chloro(~2~H_9_)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175540-76-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the formation of 1-chlorobutane-d9?
A1: The research demonstrates that this compound can be synthesized from 1-butanol-d10 using a concentrated aqueous mixture of hydrochloric acid (HCl) and zinc chloride (ZnCl2) []. Interestingly, this reaction primarily yields this compound (93%) alongside a smaller amount of 2-chlorobutane-d9 (7%), indicating a degree of rearrangement during the process [].
Q2: What is significant about the deuterium content in the products of this reaction?
A2: A key finding is that the 2-chlorobutane-d9 product shows a reduced deuterium content compared to the starting material and the this compound product []. This observation, alongside the symmetrical distribution of introduced hydrogen within the 2-chlorobutane-d9, suggests a mechanism involving rapid intramolecular hydride transfer between carbon atoms 2 and 3 in a cationic intermediate [].
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